molecular formula C24H20N4O2S3 B5462622 5-[4-(1,3-benzothiazol-2-ylthio)-1-phthalazinyl]-N,N,2-trimethylbenzenesulfonamide

5-[4-(1,3-benzothiazol-2-ylthio)-1-phthalazinyl]-N,N,2-trimethylbenzenesulfonamide

Cat. No.: B5462622
M. Wt: 492.6 g/mol
InChI Key: QGACYRHVVZPCPD-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have a wide range of biological activities and medicinal applications . They are of great interest due to their structural diversity and potential for investigation for novel therapeutics .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The structure of synthesized benzothiazole derivatives can be elucidated by IR, 1HNMR, 13C NMR and mass spectroscopy .


Chemical Reactions Analysis

Benzothiazole derivatives can participate in a variety of chemical reactions. For example, they can be used as a catalyst or ligand in organic synthesis reactions to facilitate the progress of various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. For example, the molecular weight of 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid is 301.38 .

Mechanism of Action

While the specific mechanism of action for “5-[4-(1,3-benzothiazol-2-ylthio)-1-phthalazinyl]-N,N,2-trimethylbenzenesulfonamide” is not known, benzothiazole derivatives have been shown to display antibacterial activity by inhibiting various enzymes .

Safety and Hazards

The safety and hazards of benzothiazole derivatives can also vary widely. For example, some benzothiazole derivatives are classified as Aquatic Chronic 4, indicating they may cause long-term adverse effects in the aquatic environment .

Properties

IUPAC Name

5-[4-(1,3-benzothiazol-2-ylsulfanyl)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S3/c1-15-12-13-16(14-21(15)33(29,30)28(2)3)22-17-8-4-5-9-18(17)23(27-26-22)32-24-25-19-10-6-7-11-20(19)31-24/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGACYRHVVZPCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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